5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
CAS No.: 42951-71-3
Cat. No.: VC1998436
Molecular Formula: C8H6BrClN2
Molecular Weight: 245.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42951-71-3 |
---|---|
Molecular Formula | C8H6BrClN2 |
Molecular Weight | 245.5 g/mol |
IUPAC Name | 5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 |
Standard InChI Key | UUEREACRVVTQKF-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=C1Br)C)Cl)C#N |
Canonical SMILES | CC1=C(C(=NC(=C1Br)C)Cl)C#N |
Introduction
Chemical Identity and Structural Characteristics
5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a pyridine derivative featuring multiple substituents on its heterocyclic ring. The compound's structure incorporates bromine at position 5, chlorine at position 2, methyl groups at positions 4 and 6, and a cyano (nitrile) group at position 3 of the pyridine ring.
Identification Parameters
The compound can be identified through various standardized chemical identifiers as presented in Table 1.
Table 1: Identification Parameters of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
Parameter | Value |
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CAS Registry Number | 42951-71-3 |
IUPAC Name | 5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile |
Common Synonyms | 3-Pyridinecarbonitrile, 5-bromo-2-chloro-4,6-dimethyl-; 5-bromo-2-chloro-3-cyano-4,6-dimethylpyridine |
Molecular Formula | C₈H₆BrClN₂ |
Molecular Weight | 245.50 g/mol |
MDL Number | MFCD03791216 |
PubChem Compound ID | 2763844 |
Structural Notations
For computational and database applications, the compound's structure can be represented through various standardized chemical notations as shown in Table 2.
Table 2: Structural Notations for 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
Notation Type | Value |
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InChI | InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 |
InChI Key | UUEREACRVVTQKF-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=C1Br)C)Cl)C#N |
Canonical SMILES | CC1=C(C(=NC(=C1Br)C)Cl)C#N |
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is essential for its appropriate handling, storage, and application in research settings. These properties determine its stability, reactivity, and behavior in various environments.
Physical Properties
The compound exhibits distinct physical characteristics that influence its handling and processing requirements, as detailed in Table 3.
Table 3: Physical Properties of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
Property | Value |
---|---|
Physical State | Solid (white to almost white powder or crystal) |
Melting Point | 106-108°C |
Boiling Point | 320.1°C at 760 mmHg |
Density | 1.64 g/cm³ |
Chemical Properties and Molecular Characteristics
The chemical behavior of this compound is influenced by its molecular structure and the properties derived from its functional groups, as presented in Table 4.
Table 4: Chemical Properties and Molecular Characteristics
Property | Value |
---|---|
LogP | 2.98598 |
Topological Polar Surface Area (TPSA) | 36.68 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 0 |
The LogP value of approximately 2.99 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents rather than water. This property is relevant for determining appropriate solvents for reactions and purification processes involving this compound. The compound's rigid structure, as evidenced by zero rotatable bonds, contributes to its stability and may influence its crystal packing and solid-state properties .
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is predominantly determined by its functional groups:
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Halogen Substituents: The bromine and chlorine atoms can participate in various nucleophilic and metal-catalyzed coupling reactions, making the compound valuable for further functionalization. The bromine substituent is generally more reactive in metal-catalyzed coupling reactions compared to the chlorine.
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Nitrile Group: The cyano group can undergo various transformations, including hydrolysis to carboxylic acid, reduction to amine or aldehyde, and addition reactions with nucleophiles. This versatility contributes significantly to the compound's utility as a synthetic intermediate.
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Pyridine Ring: The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing nitrile and halogen substituents, affects its reactivity toward nucleophilic substitution reactions and coordination with metals .
The presence of these reactive functional groups provides multiple sites for chemical modifications, making 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile a versatile building block in organic synthesis.
Applications in Research and Chemical Synthesis
5-Bromo-2-chloro-4,6-dimethylnicotinonitrile has found significant applications in various research areas, primarily as a synthetic intermediate in organic and medicinal chemistry.
Role as a Chemical Intermediate
The compound serves as a valuable intermediate in the synthesis of more complex molecules due to its reactive functional groups and substitution pattern. Its utility in this context arises from:
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The ability to selectively modify different positions of the molecule through established chemical methodologies
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The presence of halogens (bromine and chlorine) that enable various coupling reactions, particularly palladium-catalyzed cross-couplings
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The nitrile group that can be transformed into other functional groups, expanding the structural diversity of potential products
Applications in Medicinal Chemistry
In medicinal chemistry, pyridine derivatives are widely recognized for their potential biological activities and pharmaceutical applications. 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile specifically contributes to this field as:
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A building block for the synthesis of potential bioactive compounds
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A precursor for derivatives with tailored properties for specific pharmacological targets
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A structural component in libraries of compounds for high-throughput screening in drug discovery programs
The specific substitution pattern of this compound provides a unique scaffold that can be further elaborated to create molecules with potential therapeutic properties. The presence of both electron-donating (methyl) and electron-withdrawing (cyano, halogens) groups creates an electronic distribution that may be beneficial for specific molecular interactions in biological systems.
Classification Element | Description |
---|---|
GHS Pictogram | GHS07 (Harmful) |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Parameter | Recommendation |
---|---|
Storage Temperature | 4°C (refrigerated); alternatively, room temperature in a cool, dark place (<15°C) |
Protective Equipment | Gloves, eye protection, face protection, laboratory coat |
First Aid Measures | In case of eye contact: Rinse with water for several minutes In case of skin contact: Wash with soap and water If swallowed: Seek immediate medical advice If inhaled: Supply fresh air; consult a doctor if symptoms persist |
Usage Restrictions | For research use only; not for human or veterinary use |
Supplier | Product Identifier | Purity | Packaging Options |
---|---|---|---|
VulcanChem | VC1998436 | Not specified | Various |
VWR/Ambeed | A111731-5G, A111731-25G | 97% | 5g, 25g |
ChemScene | CS-W003116 | 98% | Various |
Accela ChemBio | SY022531 | ≥97% | Various |
BLD Pharmatech | Various | Not specified | Various |
Sigma-Aldrich (via ChemScene) | CIAH98D1F961 | 98% | Various |
Analytical Characterization Methods
Proper characterization of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is essential for confirming its identity, purity, and structural integrity. Several analytical techniques are suitable for this purpose.
Spectroscopic Methods
Various spectroscopic techniques can be employed for the characterization of this compound:
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Mass Spectrometry: GC-MS analysis can provide mass spectral data, with characteristic m/z peaks at 129 (base peak), 246, and 244, reflecting fragmentation patterns specific to the compound's structure .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information. The ¹H NMR would show signals for the two methyl groups, while ¹³C NMR would reveal the characteristic chemical shifts of the pyridine carbons, methyl carbons, and the nitrile carbon.
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Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for the nitrile group (typically around 2200-2250 cm⁻¹) and the substituted pyridine ring.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile and to monitor reactions involving this compound. These techniques provide quantitative information about the compound's purity and can detect the presence of impurities or degradation products.
X-ray Crystallography
For definitive confirmation of the three-dimensional structure, X-ray crystallography can be employed if suitable crystals can be obtained. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.
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